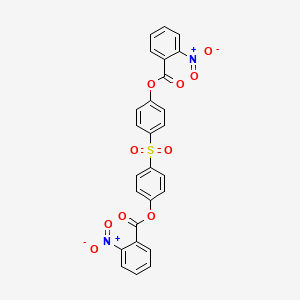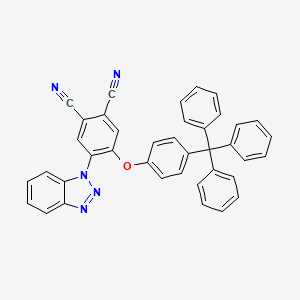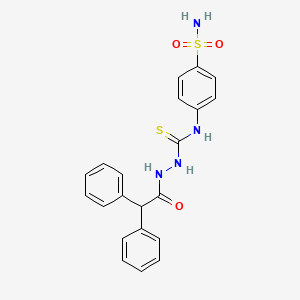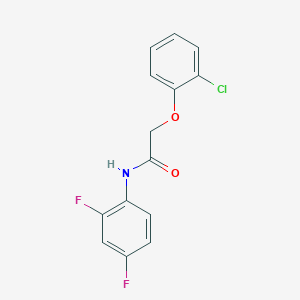![molecular formula C24H22N6O2S B10864728 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864728.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: is a complex organic compound with a diverse range of applications. Let’s break down its structure:
- The compound contains a pyrazolone core (a five-membered heterocycle with two nitrogen atoms and three carbon atoms).
- It features a benzothiazole moiety (a fused ring system containing a benzene ring and a thiazole ring).
- The imidazole group contributes to its biological activity.
Preparation Methods
Synthetic Routes:
Heterocyclization Approach:
Multicomponent Reactions (MCRs):
Industrial Production:
- While no specific industrial production methods are widely documented for this compound, its synthesis likely involves scalable versions of the above routes.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation at the methoxyphenyl group or other susceptible sites.
Reduction: Reduction of the imine double bond could yield the corresponding amine.
Substitution: Substitution reactions (e.g., halogenation, alkylation) are possible at various positions.
Common Reagents: Reagents like hydrazine, strong bases, and oxidants are relevant.
Major Products: The exact products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Mechanism of Action
Targets: Likely protein kinases, enzymes, or receptors.
Pathways: Activation or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s potential lies in its versatility across various scientific domains
Properties
Molecular Formula |
C24H22N6O2S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H22N6O2S/c1-15(26-12-11-17-13-25-14-27-17)21-22(16-7-9-18(32-2)10-8-16)29-30(23(21)31)24-28-19-5-3-4-6-20(19)33-24/h3-10,13-14,29H,11-12H2,1-2H3,(H,25,27) |
InChI Key |
LLSMJLPUPMJLCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CN=CN1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine](/img/structure/B10864649.png)



![methyl [(4Z)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10864684.png)

![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10864715.png)
![3-(2-Furyl)-10-(2-furylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10864721.png)
![methyl 4-[({[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10864729.png)

![Ethyl 2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10864743.png)
![2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10864747.png)
![5(4H)-Oxazolone, 2-phenyl-4-[(phenylamino)methylene]-](/img/structure/B10864749.png)
![N-({2-[(4-propoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10864762.png)
